6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS No.: 1207004-38-3
Cat. No.: VC7025246
Molecular Formula: C21H16ClN7O3
Molecular Weight: 449.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207004-38-3 |
|---|---|
| Molecular Formula | C21H16ClN7O3 |
| Molecular Weight | 449.86 |
| IUPAC Name | 6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C21H16ClN7O3/c1-31-16-4-2-3-13(9-16)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)14-5-7-15(22)8-6-14/h2-9,12H,10-11H2,1H3 |
| Standard InChI Key | VRLNZNYKAZWSSN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2 |
Introduction
Overview of the Compound
The compound "6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H- triazolo[4,5-d]pyrimidin-7(6H)-one" is a heterocyclic organic molecule. Its structure suggests that it belongs to a class of compounds often studied for their pharmacological properties due to the following features:
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Triazolo[4,5-d]pyrimidine Core:
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This scaffold is commonly found in bioactive molecules with applications in drug development. It is known for its potential as an inhibitor of enzymes or receptors in biological systems.
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1,2,4-Oxadiazole Substituent:
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The oxadiazole ring is a versatile heterocyclic motif often incorporated into drug candidates for its stability and ability to interact with biological targets.
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Chlorophenyl and Methoxybenzyl Groups:
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These aromatic substituents may enhance the compound's lipophilicity and binding affinity to hydrophobic pockets in target proteins.
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Potential Applications
While no direct studies on this specific compound are found in the provided results, similar structures have been explored for various therapeutic purposes:
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Anticancer Activity: Triazolo[4,5-d]pyrimidine derivatives are known for their potential as kinase inhibitors.
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Anti-inflammatory Properties: Oxadiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase or lipoxygenase.
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Antimicrobial Effects: Compounds with oxadiazole and triazole rings have shown activity against bacterial and fungal pathogens.
Synthesis Insights
The synthesis of such compounds typically involves multistep procedures combining cyclization reactions to form the triazolo[4,5-d]pyrimidine core and subsequent functionalization with oxadiazole and aromatic groups. Techniques like microwave-assisted synthesis or catalytic methods may be employed to improve yield and efficiency.
Challenges in Research
Developing compounds like this involves overcoming challenges such as:
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Ensuring stability under physiological conditions.
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Optimizing pharmacokinetic properties (absorption, distribution, metabolism, excretion).
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Reducing toxicity while maintaining efficacy.
If you require further details or specific experimental data about this compound, additional resources beyond the current search results may need to be consulted.
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